![molecular formula C9H7Cl2N3O2 B2996296 2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶-6-甲酸甲酯 CAS No. 1638771-51-3](/img/structure/B2996296.png)

2,4-二氯-7-甲基-7H-吡咯并[2,3-d]嘧啶-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

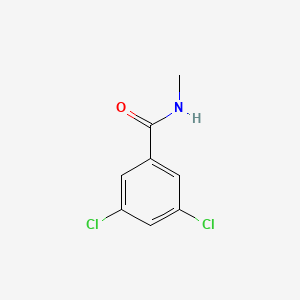

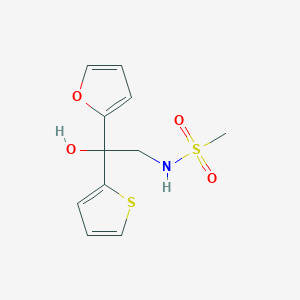

“Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is also known as "Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate" .

Synthesis Analysis

The synthesis of this compound involves heating the reactants in a Parr bomb at 125-130°C for 6-6.5 hours . The solution is then concentrated to a viscous oily syrup and purified via two consecutive preparative thin-layer chromatography steps . Another method involves stirring a solution of compound 1 in EtOH, followed by the addition of Zinc and acetic acid under a nitrogen atmosphere .Molecular Structure Analysis

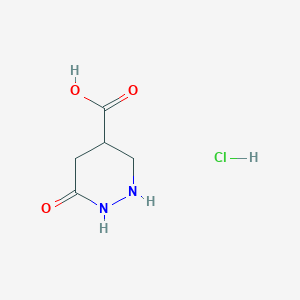

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a methyl group attached to the pyrrolo[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 246.05 . The compound’s InChI Code is 1S/C8H5Cl2N3O2/c1-15-7 (14)4-2-3-5 (9)12-8 (10)13-6 (3)11-4/h2H,1H3, (H,11,12,13) .科学研究应用

Antidiabetic Agent Development

This compound has been utilized in the design and synthesis of novel pyrrolo[2,3-d]pyrimidine-based analogues. These analogues have shown significant potential in inhibiting the α-amylase enzyme, which is a target for antidiabetic drug development. Compounds derived from this chemical have demonstrated excellent antidiabetic action with promising IC50 values .

Biological Material Research

As a biochemical reagent, “2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” serves as a biological material or organic compound for life science-related research. It’s used in various biochemical pathways and reactions within biological studies .

Fluorous Synthesis of Disubstituted Pyrimidines

In synthetic chemistry, this compound reacts with specific reagents during fluorous synthesis processes to create disubstituted pyrimidines, which are valuable in medicinal chemistry and drug design .

Anti-inflammatory Drug Discovery

Polysubstituted pyrimidines derived from this compound have been studied for their potential to suppress immune-induced NO production. This research is crucial for the development of new anti-inflammatory drugs .

Anticancer Research

The compound is also involved in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives with different substitutions. These derivatives are studied for their anticancer properties through structure–activity relationship (SAR) analysis, molecular docking, and other in vitro methods .

Targeted Kinase Inhibitor Synthesis

A series of new compounds, specifically halogenated derivatives of this chemical, have been synthesized as potential targeted kinase inhibitors (TKIs). These compounds are significant in the pursuit of developing more potent and effective TKIs for cancer treatment .

安全和危害

作用机制

Target of Action

Similar pyrrolo[2,3-d]pyrimidine derivatives have been known to inhibit the activity of janus kinase (jak) family of enzymes .

Mode of Action

It’s worth noting that pyrrolo[2,3-d]pyrimidine derivatives can interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Biochemical Pathways

The compound potentially affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

属性

IUPAC Name |

methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAAUTJDSOADMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)

![N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2996235.png)